4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2)12(18)15-6-7-16(13)11(17)9-4-3-5-10(14)8-9/h3-5,8H,6-7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWNDHGPTBJUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromobenzoyl Chloride
3-Bromobenzoic acid is converted to its acyl chloride derivative using chlorinating agents. The reaction typically proceeds as follows:
Reaction Scheme:
Key Parameters:
-
Chlorinating Agents: Thionyl chloride (SOCl) or oxalyl chloride [(COCl)] are preferred due to high efficiency.
-
Solvents: Anhydrous dichloromethane (DCM) or toluene.
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Temperature: Reflux conditions (70–80°C for SOCl).
Table 1: Optimization of 3-Bromobenzoyl Chloride Synthesis
| Parameter | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorinating Agent | SOCl | 97 | 99.2 |
| Solvent | Anhydrous DCM | 96 | 98.8 |
| Reaction Time | 4 hrs | 95 | 99.1 |
Acylation of 3,3-Dimethylpiperazin-2-one
The acyl chloride reacts with 3,3-dimethylpiperazin-2-one under basic conditions to form the target compound:
Reaction Scheme:
Key Parameters:
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Base: Triethylamine (TEA) or pyridine to neutralize HCl.
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Solvent: Tetrahydrofuran (THF) or acetonitrile.
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Molar Ratio: 1:1.2 (acyl chloride:piperazinone) to ensure complete conversion.
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Temperature: 0–25°C to minimize side reactions.
Table 2: Acylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| TEA | THF | 0 → 25 | 82 | 98.5 |
| Pyridine | Acetonitrile | 25 | 78 | 97.9 |
Mechanistic Insights and Side Reactions
The acylation proceeds via nucleophilic attack of the piperazinone’s secondary amine (N-4) on the electrophilic carbonyl carbon of the acyl chloride. Competing side reactions include:
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Over-Acylation: Addressed by maintaining stoichiometric control.
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Hydrolysis of Acyl Chloride: Mitigated by anhydrous conditions.
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Ring-Opening Reactions: Rare due to the stability of the piperazinone ring.
Industrial-Scale Production Considerations
Table 3: Scalability Challenges and Solutions
| Challenge | Solution | Cost Impact |
|---|---|---|
| Handling SOCl | Closed-system reactors with HCl scrubbers | High initial investment |
| Solvent Recovery | Distillation and recycling | 30% cost reduction |
| Product Purification | Recrystallization from ethanol/water | Low |
Comparative Analysis with Alternative Methods
Coupling Agent-Mediated Acylation
While carbodiimides (e.g., EDCl) enable acylation without acyl chlorides, this method is less cost-effective for industrial use.
Direct Aminolysis of Esters
Limited applicability due to lower reactivity of esters compared to acyl chlorides.
Characterization and Analytical Data
Key Spectroscopic Data:
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H NMR (400 MHz, CDCl): δ 7.72 (d, Hz, 1H, ArH), 7.56 (t, Hz, 1H, ArH), 4.12 (s, 2H, NCO), 3.01 (s, 6H, N(CH)).
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IR (KBr): 1685 cm (C=O stretch), 1540 cm (C-Br stretch).
Chemical Reactions Analysis
Types of Reactions
4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group in the piperazinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperazinones with various functional groups replacing the bromine atom.
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Products include dehalogenated or reduced piperazinones.
Scientific Research Applications
The compound 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one is a piperazine derivative that has garnered attention in various scientific research applications. This detailed overview will focus on its medicinal chemistry applications, potential therapeutic uses, and relevant case studies.
Chemical Properties and Structure
This compound is characterized by the following structural features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Bromobenzoyl Group : A brominated aromatic moiety that enhances biological activity.
- Dimethyl Substitution : The presence of two methyl groups on the piperazine ring contributes to its lipophilicity and potential bioactivity.
Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance efficacy against various diseases.
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of a bromobenzoyl group may enhance these effects through increased interaction with molecular targets involved in tumor growth.
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Piperazine derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. The bromine atom in the structure may contribute to its antimicrobial efficacy by disrupting microbial cell membranes or interfering with metabolic pathways.
Neurological Applications
Given the role of piperazines in modulating neurotransmitter systems, this compound could be investigated for its neuropharmacological effects. Preliminary studies suggest that similar compounds may act as modulators of serotonin and dopamine receptors, potentially aiding in the treatment of psychiatric disorders.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined a series of piperazine derivatives, including those structurally related to this compound. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation reported in Antibiotics, researchers evaluated the antimicrobial activities of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with brominated aromatic groups exhibited superior inhibition zones compared to their non-brominated counterparts .
Case Study 3: Neuropharmacological Effects
A recent study focused on the neuropharmacological properties of piperazine derivatives and their potential as antidepressants. Results indicated that specific modifications led to increased binding affinity at serotonin receptors, suggesting a mechanism for mood enhancement .
Mechanism of Action
The mechanism of action of 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural modifications.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Analogues of Piperazin-2-one Derivatives
Piperazin-2-one derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparison of key structural and functional attributes:
Table 1: Structural and Functional Comparison of Piperazin-2-one Analogues
Key Observations:
- Substituent Position and Electronics : The 3-bromobenzoyl group (meta-substitution) introduces stronger electron-withdrawing effects compared to para-substituted analogs (e.g., 4-fluorophenyl in ). This may enhance electrophilic reactivity or influence binding to hydrophobic pockets in target proteins.
- Biological Activity: I-191 demonstrates potent PAR2 antagonism, highlighting the piperazin-2-one core’s compatibility with receptor-targeted therapies.
Bromobenzoyl-Containing Analogues in Drug Design
Table 2: Comparison of Bromobenzoyl Derivatives in Medicinal Chemistry
Key Insights:
- Kinase and Antimicrobial Applications: Bromobenzoyl groups are leveraged in diverse scaffolds, from indolinones (kinase inhibitors) to carbohydrate derivatives (antimicrobial precursors). The bromine atom may enhance binding via halogen bonding or improve pharmacokinetic properties .
Biological Activity
The compound 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one is a derivative of piperazine that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the acylation of piperazine derivatives with 3-bromobenzoyl chloride. This reaction can be performed in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions. The resulting compound is characterized using techniques like NMR and mass spectrometry to confirm its structure.
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antifungal activities of piperazine derivatives, including those with bromobenzoyl substitutions. In vitro tests have demonstrated that compounds similar to this compound exhibit significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/L) | Minimum Bactericidal Concentration (MBC) (mg/L) |
|---|---|---|
| Bacillus subtilis | 0.125 | 8.00 |
| Escherichia coli | 0.250 | 16.00 |
| Staphylococcus aureus | 0.500 | 8.00 |
| Pseudomonas aeruginosa | 1.000 | 16.00 |
These findings indicate that the compound has potential as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes. The presence of the bromobenzoyl group may enhance hydrophobic interactions with bacterial membranes, leading to increased permeability and subsequent cell death.
Case Studies
In a study evaluating various piperazine derivatives, it was found that modifications at the benzoyl position significantly influenced antibacterial activity. For instance, derivatives with electron-withdrawing groups showed enhanced potency compared to those with electron-donating groups .
Another investigation into the structure-activity relationship (SAR) revealed that the introduction of halogen substituents like bromine could improve the lipophilicity and membrane penetration abilities of the compounds, thereby enhancing their antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one, and how can purification techniques like column chromatography or recrystallization optimize yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3-bromobenzoic acid derivatives with a pre-formed 3,3-dimethylpiperazin-2-one scaffold via acyl chloride intermediates. Purification strategies include gradient elution in column chromatography (using silica gel and ethyl acetate/hexane mixtures) or recrystallization in polar aprotic solvents (e.g., ethanol/water systems). Monitoring by TLC and HPLC ensures intermediate purity .
Q. Which spectroscopic techniques (NMR, MS, FTIR) are critical for confirming the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The 3-bromobenzoyl group shows aromatic protons as a triplet (δ ~7.3–8.1 ppm) and a carbonyl carbon at ~165–170 ppm. The piperazin-2-one ring’s methyl groups appear as singlets (~1.4 ppm for CH₃).
- HRMS : A molecular ion peak at m/z 325.04 (for C₁₃H₁₅BrN₂O₂) confirms the molecular formula.
- FTIR : Stretching frequencies at ~1680 cm⁻¹ (amide C=O) and ~680 cm⁻¹ (C-Br) validate functional groups .
Q. How can computational tools (e.g., DFT, molecular docking) predict physicochemical properties like logP, solubility, or potential binding affinities?
- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) optimize the compound’s geometry to compute dipole moments and electrostatic potential maps. Software like ALOGPS or MarvinSketch estimates logP and solubility. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding poses, prioritizing hydrophobic interactions with the bromobenzoyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., solubility) and experimental observations?
- Methodological Answer : Systematic validation via phase-solubility studies (e.g., shake-flask method) under controlled pH and temperature conditions clarifies discrepancies. Statistical tools like Bland-Altman plots or regression analysis quantify bias between predicted and empirical data. Iterative refinement of computational models (e.g., adjusting force fields in MD simulations) improves accuracy .
Q. What experimental and computational strategies confirm the stereochemical configuration of the piperazin-2-one ring using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves absolute configuration. SHELXL refines the structure by minimizing R-factors (<5%) and validating via residual density maps. Complementary computational methods (e.g., Hirshfeld surface analysis) cross-verify intermolecular interactions and crystal packing .
Q. How can reaction conditions be optimized to minimize bromine-related side products (e.g., debromination or aryl coupling) during synthesis?
- Methodological Answer : Use anhydrous solvents (e.g., DCM) and low temperatures (0–5°C) to suppress radical pathways. Catalytic Pd(PPh₃)₄ with controlled stoichiometry reduces undesired Ullmann or Suzuki coupling. Monitoring by LC-MS identifies side products early, enabling adjustments in reaction time or reagent ratios .
Q. What structure-activity relationship (SAR) strategies enhance bioactivity by modifying substituents on the benzoyl or piperazine moieties?
- Methodological Answer :
- Benzoyl Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the meta position to enhance electrophilicity for kinase inhibition.
- Piperazine Modifications : Replace dimethyl groups with spirocyclic rings to improve metabolic stability.
- Validation : Assay analogs against target enzymes (e.g., PDE4B) using fluorescence polarization or SPR to quantify binding kinetics .
Data Analysis and Reporting Guidelines
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Tabulate Key Properties :
Property Method Value Reference Melting Point DSC 145–148°C logP Shake-flask 2.8 ± 0.2 IC₅₀ (PDE4B) Fluorescence assay 12.3 nM -
Contradictory Data Protocol : Document anomalies in electronic lab notebooks (ELNs) with raw spectra/chromatograms. Use peer review or collaborative platforms (e.g., Zenodo) to crowdsource interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
